molecular formula C21H16N2O4S B2992065 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile CAS No. 476671-55-3

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile

Cat. No.: B2992065
CAS No.: 476671-55-3
M. Wt: 392.43
InChI Key: JGQUOVZPWAUBOY-NVNXTCNLSA-N
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Description

(Z)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile is a heterocyclic acrylonitrile derivative characterized by a thiazole core substituted at position 4 with a benzo[d][1,3]dioxol-5-yl group (methylenedioxyphenyl) and at position 2 with a (Z)-configured acrylonitrile moiety bearing a 2,3-dimethoxyphenyl substituent.

The acrylonitrile scaffold is critical for its electronic and steric properties, enabling interactions with biological targets such as acetylcholinesterase (AChE) or kinases. The benzo[d][1,3]dioxol group enhances lipophilicity and metabolic stability, while the 2,3-dimethoxyphenyl substituent contributes to π-π stacking interactions in protein binding pockets .

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,3-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-24-18-5-3-4-14(20(18)25-2)8-15(10-22)21-23-16(11-28-21)13-6-7-17-19(9-13)27-12-26-17/h3-9,11H,12H2,1-2H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQUOVZPWAUBOY-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C(/C#N)\C2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H16N2O3SC_{19}H_{16}N_{2}O_{3}S with a molecular weight of 348.38 g/mol. Its structure features a thiazole ring connected to a benzo[d][1,3]dioxole moiety and a dimethoxyphenyl group, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit enzymes such as α-amylase and cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation and metabolic regulation .
  • Cytotoxic Effects on Cancer Cells : The compound has demonstrated significant cytotoxicity against several cancer cell lines. For instance, it has been reported to have an IC50 value ranging from 26 to 65 µM against various cancer types, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Study Activity Assessed IC50 Value Cell Lines/Model Notes
α-Amylase Inhibition0.68 µMIn vitroHigh potency with low toxicity on normal cells (IC50 > 150 µM).
Cytotoxicity26–65 µMVarious cancer linesSignificant activity against multiple cancer types.
Metabolic StabilityN/AIn vivoDemonstrated favorable pharmacokinetic properties.

Case Studies

  • Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice have shown that related benzodioxole derivatives exhibit notable antidiabetic effects by modulating glucose metabolism through α-amylase inhibition . This suggests that this compound could be explored for diabetes management.
  • Cancer Treatment : A study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. This mechanism was confirmed through flow cytometry and Western blot analyses . The ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.

Future Directions

The promising biological activities of this compound warrant further investigation:

  • Clinical Trials : Future studies should focus on clinical trials to evaluate the safety and efficacy of this compound in humans.
  • Structure-Activity Relationship (SAR) : Additional research into the SAR could optimize the compound's efficacy and reduce side effects by modifying functional groups or substituents on the thiazole and benzo[d][1,3]dioxole moieties.

Comparison with Similar Compounds

Key Observations:

Configuration Effects: The (Z)-isomer of the target compound may exhibit distinct steric and electronic interactions compared to (E)-configured analogs like those in and .

Substituent Impact: The 2,3-dimethoxyphenyl group in the target compound provides stronger electron-donating effects than the p-tolyl group in , which could enhance solubility and receptor affinity.

Q & A

Basic: What are the optimal synthetic routes for (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dimethoxyphenyl)acrylonitrile, and how do reaction conditions influence stereoselectivity?

Methodological Answer:
The compound can be synthesized via Knoevenagel condensation, where 2-(benzo[d][1,3]dioxol-5-yl)acetonitrile reacts with a substituted aldehyde (e.g., 2,3-dimethoxybenzaldehyde) in the presence of a base catalyst. highlights the use of 5% sodium methoxide in methanol under reflux, achieving yields of 80–90% . Stereoselectivity (Z-configuration) is controlled by steric and electronic factors: the electron-withdrawing nitrile group stabilizes the transition state, favoring the (Z)-isomer. Column chromatography (e.g., silica gel with hexane/EtOAc) is critical for purification .

Basic: How is the structural elucidation of this acrylonitrile derivative validated experimentally?

Methodological Answer:
Structural confirmation relies on 1H/13C NMR to identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and the nitrile carbon (δ ~115 ppm) . X-ray crystallography (e.g., as in ) resolves the Z-configuration by analyzing dihedral angles between the thiazole and dimethoxyphenyl moieties . Mass spectrometry (EI-MS) confirms molecular ion peaks, while IR spectroscopy detects C≡N stretches (~2200 cm⁻¹) .

Advanced: What computational strategies are employed to predict the electronic properties and reactivity of this compound?

Methodological Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps to assess charge-transfer potential . Molecular dynamics (MD) simulations model solvation effects in biological systems, while docking studies (AutoDock Vina) predict binding affinities to targets like HIV protease or cancer-related kinases . For example, used Hirshfeld analysis to map intermolecular interactions, guiding crystallographic refinement .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., neurogenesis vs. anticancer effects)?

Methodological Answer:
Discrepancies arise from assay design variations. For neurogenesis ( ), in vitro hippocampal neuron cultures treated with 10–50 µM compound show increased BrdU incorporation, while anticancer studies ( ) use MTT assays on HeLa cells with IC₅₀ values <1 µM . Cross-validate using orthogonal assays :

  • Flow cytometry to quantify apoptosis vs. proliferation.
  • Kinase inhibition profiling (e.g., kinase-Glo assays) to identify off-target effects.
  • Adjust cell models (primary vs. immortalized lines) to reconcile tissue-specific outcomes .

Advanced: What mechanistic insights explain the compound’s biological activity, and how are they experimentally verified?

Methodological Answer:
The acrylonitrile moiety acts as a Michael acceptor, covalently binding cysteine residues in target proteins (e.g., tubulin or NF-κB). proposes anticancer activity via ROS generation, validated by DCFH-DA fluorescence assays . For neurogenesis ( ), Wnt/β-catenin pathway activation is confirmed via Western blotting (β-catenin upregulation) and qPCR (Axin2 expression) . Competitive inhibition assays with NAC (N-acetylcysteine) block thiol reactivity, confirming the mechanism .

Basic: What analytical techniques are used to assess purity and stability during storage?

Methodological Answer:
HPLC-PDA (reverse-phase C18 column, acetonitrile/water gradient) monitors purity (>95%) and degradation products. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS identify hydrolytic degradation (e.g., nitrile → amide conversion) . For photostability, expose samples to UV light (ICH Q1B guidelines) and track λ_max shifts via UV-Vis spectroscopy .

Advanced: How do substituent variations (e.g., methoxy vs. nitro groups) impact bioactivity and pharmacokinetics?

Methodological Answer:
SAR Studies :

  • Methoxy groups (2,3-dimethoxyphenyl) enhance blood-brain barrier penetration (logP ~3.5) but reduce solubility.
  • Nitro substitutions () increase cytotoxicity (IC₅₀ ↓20%) but raise hepatotoxicity risks .
    ADME Predictions : Use SwissADME to optimize logP (aim for 2–5) and P-glycoprotein substrate potential. Metabolite identification (e.g., CYP3A4-mediated demethylation) is confirmed via liver microsome assays .

Advanced: What strategies mitigate synthetic challenges, such as low yields in thiazole ring formation?

Methodological Answer:
Thiazole synthesis () requires Hantzsch thiazole cyclization :

  • Optimize stoichiometry of α-haloketones and thioureas (1:1.2 molar ratio).
  • Use DMF as a solvent at 80°C to enhance cyclization kinetics .
    For low yields (<50%), switch to microwave-assisted synthesis (100°C, 20 min) or employ Pd-catalyzed cross-coupling (e.g., Suzuki for aryl-thiazole linkages) .

Basic: What in vitro models are appropriate for initial neurogenesis or cytotoxicity screening?

Methodological Answer:

  • Neurogenesis : Rat hippocampal neural stem cells (NSCs) differentiated with BDNF/EGF, assessed via neurite outgrowth (ImageJ analysis) .
  • Cytotoxicity : Human cancer cell lines (e.g., MCF-7, HepG2) in 72-h MTT assays, normalized to cisplatin controls . Include primary human fibroblasts to evaluate selectivity (therapeutic index >10) .

Advanced: How can researchers reconcile discrepancies between computational docking predictions and experimental binding data?

Methodological Answer:
Discrepancies often arise from protein flexibility (e.g., induced-fit vs. rigid docking). Mitigate via:

  • Ensemble docking (multiple receptor conformations from MD simulations).
  • MM-PBSA/GBSA free-energy calculations to refine affinity rankings .
    Experimentally, surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd), while ITC measures thermodynamic parameters (ΔH, ΔS) .

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